REACTION_CXSMILES
|
[CH2:1]([O:6][C:7]1[CH:8]=[C:9]([CH:18]=[CH:19][C:20]=1[O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:10]([O:12]CCCCC)=[O:11])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].Cl>CO>[CH2:1]([O:6][C:7]1[CH:8]=[C:9]([CH:18]=[CH:19][C:20]=1[O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:10]([OH:12])=[O:11])[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2|
|
Name
|
Pentyl 3,4-dipentyloxybenzoate
|
Quantity
|
911 mg
|
Type
|
reactant
|
Smiles
|
C(CCCC)OC=1C=C(C(=O)OCCCCC)C=CC1OCCCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform (20 ml×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine (20 ml)
|
Type
|
FILTRATION
|
Details
|
the drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a colorless solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)OC=1C=C(C(=O)O)C=CC1OCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 512 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |